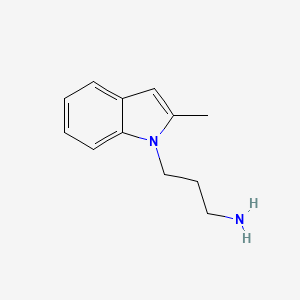

3-(2-Methyl-indol-1-yl)-propylamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-methylindol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-10-9-11-5-2-3-6-12(11)14(10)8-4-7-13/h2-3,5-6,9H,4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIWTLDIAFCSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 3 2 Methyl Indol 1 Yl Propylamine and Its Analogs

Retrosynthetic Dissection of the 3-(2-Methyl-indol-1-yl)-propylamine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals two primary and logical disconnection points, guiding the design of synthetic routes.

The most apparent disconnection is at the N1-C bond of the indole (B1671886) ring, which links the indole nucleus to the propylamine (B44156) side chain. This leads to two key precursors: 2-methylindole (B41428) and a 3-carbon electrophile carrying a protected amine function, such as N-(3-bromopropyl)phthalimide. This approach is common in indole chemistry, as highlighted by syntheses of related structures where N-alkylation is a key step. mdpi.com

A second disconnection can be made at the C2-methyl bond of the indole ring. This suggests a strategy where an N1-alkylated indole is methylated at the C2 position as a subsequent step. This approach would start with indole itself, which would first be N-alkylated with the propylamine side chain, followed by a regioselective C2-methylation.

A conceptual retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis

graph TD

A[this compound] -->|N1-C Disconnection| B{2-Methylindole + C3-Aminopropyl Electrophile};

A -->|C2-C Disconnection| C{N1-(Propylamine)indole + Methylating Agent};

B --> D[Indole + Methylating Agent];

C --> E[Indole + C3-Aminopropyl Electrophile];```

This analysis forms the foundation for the forward synthesis methodologies discussed in the subsequent sections. The choice between these pathways often depends on the availability of starting materials, desired regioselectivity, and overall efficiency of the reaction sequence.

Forward Synthesis Methodologies

Building upon the retrosynthetic blueprint, several forward synthesis strategies can be employed to construct the this compound molecule.

N1-Alkylation Approaches for Indole-Propylamine (B8538205) Construction

The N1-alkylation of the indole nucleus is a fundamental transformation for creating the target scaffold. This typically involves the reaction of a pre-formed 2-methylindole with a suitable three-carbon synthon bearing a protected primary amine. The protection is crucial to prevent the amine from acting as a competing nucleophile.

A common method involves the deprotonation of 2-methylindole with a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkylating agent. nih.govFor the synthesis of this compound, a typical alkylating agent would be a 3-halopropylamine derivative where the amine is protected, for instance, as a phthalimide (B116566) or a Boc-carbamate. The final step would then be the deprotection of the amine to yield the desired product.

Table 1: Representative N1-Alkylation Reaction

Indole Substrate Alkylating Agent Base/Solvent Key Feature Reference 2-Methylindole N-(3-Bromopropyl)phthalimide NaH / DMF Standard Williamson ether synthesis analogue for N-alkylation. nih.gov Aminoindoles DMF-dialkoxyacetals Microwave Provides access to N1-alkylated indole precursors. rsc.org 3-(Piperidin-3-yl)-1H-indole Chiral tosylates K₂CO₃ / CH₃CN N-alkylation to create chiral derivatives. mdpi.com

Strategies for Regioselective Functionalization of the Indole Nucleus (e.g., C2-Methylation)

When the synthesis begins with an indole that is not methylated at the C2 position, a regioselective C2-methylation becomes a critical step. Direct C-H functionalization has emerged as a powerful tool for this purpose, often relying on transition metal catalysis.

Recent studies have demonstrated the efficacy of iridium-based catalysts for the C2-selective methylation of indoles. nih.govrsc.orgThese methods often employ a directing group on the indole nitrogen, such as a pivaloyl group, which coordinates to the metal center and directs the C-H activation and subsequent methylation specifically to the C2 position. The methyl source can be a reagent like potassium trifluoromethylborate. nih.govrsc.orgThis strategy offers high selectivity, discriminating between the C2 and other positions on the indole ring.

Table 2: Catalytic Systems for Regioselective C2-Alkylation/Methylation of Indoles

Catalyst System Directing Group Methyl Source Selectivity Key Finding Reference [Cp*IrCl₂]₂ / Ag₂CO₃ Pivaloyl KBF₃CH₃ C2-Selective Iridium(III) catalysis enables methylation via a five-membered iridacycle intermediate. nih.govrsc.org Cationic Iridium(I) Acetyl or Benzoyl Alkenes Linear or Branched C2-Alkylation The directing group controls the selectivity for linear vs. branched alkyl products. acs.org Iodine-mediated None N/A (Amination) C2-Amination Iodine can promote regioselective amination at the C2 position. rsc.org

Construction of the Propylamine Side Chain through Amination and Reduction Pathways

The propylamine side chain can be introduced through various synthetic transformations. As mentioned, the most direct method is N1-alkylation with a pre-functionalized three-carbon chain. However, alternative strategies involve building the amine functionality on a pre-existing propyl chain attached to the indole nitrogen.

One such pathway involves the N1-alkylation of 2-methylindole with a 3-halopropanol. The resulting alcohol can then be converted to a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine source, such as ammonia (B1221849) or a protected amine equivalent like sodium azide (B81097). If an azide is used, it can be reduced to the primary amine via catalytic hydrogenation (e.g., using H₂/Pd-C) or with reagents like lithium aluminum hydride (LiAlH₄).

Another route is the N1-alkylation with a compound containing a nitrile group, such as 3-bromopropionitrile. The nitrile can then be reduced to the primary amine using a strong reducing agent like LiAlH₄ or through catalytic hydrogenation.

Development of Novel Catalytic and Green Chemistry Routes for Indole-Propylamine Synthesis

The principles of green chemistry, which aim to design chemical processes that are more environmentally benign, are increasingly being applied to the synthesis of complex molecules. For indole-propylamine synthesis, this involves the development of novel catalytic routes that minimize waste, avoid hazardous reagents, and improve energy efficiency.

The use of transition-metal-catalyzed C-H activation for C2-methylation is a prime example of a more atom-economical approach compared to classical methods that might require pre-functionalization of the indole ring. nih.govrsc.orgFurthermore, research into catalytic systems for direct amide formation using boronic acid catalysts or for methoxymethylation using methanol (B129727) as both reagent and solvent points towards a future of more sustainable synthetic protocols. rsc.orgrsc.orgThese advancements pave the way for greener syntheses of this compound and its analogs by reducing the number of synthetic steps and the reliance on stoichiometric, toxic reagents.

Stereocontrolled Synthesis of Chiral Indole-Propylamine Derivatives

Introducing chirality into the indole-propylamine scaffold is of significant interest for pharmaceutical and biological applications. Stereocontrolled synthesis aims to produce a specific stereoisomer of a chiral molecule. For analogs of this compound, chirality could be introduced on the propylamine side chain, for instance, at the α or β position relative to the amine.

Several strategies can be employed for stereocontrolled synthesis:

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material. For example, a chiral amino alcohol could be used to build the propylamine side chain, thereby transferring its stereochemistry to the final product.

Chiral Auxiliaries: A temporary chiral group can be attached to the molecule to direct a stereoselective reaction, after which it is removed.

Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For instance, chiral phosphoric acids have been used to catalyze asymmetric dearomatization reactions of indoles to create chiral products with high enantioselectivity. nih.govrsc.orgSimilarly, the synthesis of chiral tryptamines has been achieved through regioselective indole alkylation using chiral cyclic sulfamidates, demonstrating a practical route to α- and/or β-substituted chiral side chains.

nih.govTable 3: Methods for Stereocontrolled Synthesis of Chiral Indole Derivatives

Methodology Catalyst/Reagent Product Type Key Feature Reference Asymmetric Dearomatization Chiral Phosphoric Acid Chiral Indolenines and Fused Indolines Switchable synthesis path determined by post-processing conditions. nih.govrsc.org Regioselective Alkylation CuCl / Chiral Cyclic Sulfamidates Chiral Tryptamines Practical synthesis of α- and/or β-substituted chiral tryptamines. nih.gov N-Alkylation & Diastereomer Separation Chiral Phenylacetic Acid Derivatives Enantiomeric (R)- and (S)-3-(piperidin-3-yl)-1H-Indoles Separation of diastereomers followed by removal of the chiral auxiliary. mdpi.com Asymmetric N-Acylation Chiral Isothiourea (ITU) N-N Axially Chiral Indoles Catalytic method to produce axially chiral N-aminoindoles. rsc.org

These advanced methodologies provide a powerful toolkit for chemists to synthesize not only this compound but also a diverse array of its chiral analogs, enabling further exploration of their chemical and biological properties.

Table of Compounds

Compound Name This compound 2-Methylindole N-(3-Bromopropyl)phthalimide Indole Sodium hydride Dimethylformamide (DMF) Tetrahydrofuran (THF) Potassium trifluoromethylborate Pivaloyl chloride [Cp*IrCl₂]₂ Silver carbonate (Ag₂CO₃) 3-Halopropanol Sodium azide Lithium aluminum hydride (LiAlH₄) 3-Bromopropionitrile N,N-di-isopropylbenzylamine-2-boronic acid Methanol

Advanced Spectroscopic and Analytical Characterization of Indole Propylamine Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of all atoms in 3-(2-Methyl-indol-1-yl)-propylamine can be unambiguously assigned.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, the expected signals can be divided into the aromatic region of the indole (B1671886) ring, the aliphatic propyl chain, the indole C2-methyl group, and the terminal amine group.

Aromatic Region (δ 6.5-7.6 ppm): The four protons on the benzene (B151609) portion of the indole ring typically appear in this region as complex multiplets.

Indole C3-H (δ ~6.3 ppm): The proton at the C3 position of the indole ring is expected to be a singlet.

Propyl Chain (δ 1.9-4.1 ppm): The three methylene (B1212753) groups of the propyl chain would appear as distinct multiplets. The methylene group attached to the indole nitrogen (N-CH₂) would be the most downfield (δ ~4.1 ppm) due to the deshielding effect of the nitrogen. The terminal methylene group adjacent to the amine (CH₂-N) would appear around δ ~2.8 ppm, and the central methylene group would be found further upfield (δ ~1.9 ppm).

C2-Methyl Group (δ ~2.4 ppm): The methyl group at the C2 position of the indole ring is expected to appear as a sharp singlet. nih.gov

Amine Protons (δ ~1.5 ppm): The two protons of the primary amine group (-NH₂) typically appear as a broad singlet, which can exchange with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments.

Aromatic and Indole Carbons (δ 100-140 ppm): The eight carbon atoms of the indole ring system would resonate in this region. The C2 carbon, bearing the methyl group and adjacent to the nitrogen, would be significantly downfield. nih.gov

Aliphatic Carbons (δ 20-50 ppm): The three carbons of the propyl chain are expected in this upfield region. The carbon attached to the indole nitrogen would be around δ ~45 ppm, the terminal carbon attached to the amine group around δ ~40 ppm, and the central carbon at approximately δ ~25 ppm.

Methyl Carbon (δ ~12 ppm): The C2-methyl carbon would appear at the most upfield position.

The following table summarizes the predicted NMR data based on known values for similar N-alkylated 2-methylindoles.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C2-CH₃ | ~2.4 (s, 3H) | ~12 |

| C3-H | ~6.3 (s, 1H) | ~100 |

| Indole Aromatic C-H | ~7.0-7.6 (m, 4H) | ~110-128 |

| N-CH₂- | ~4.1 (t, 2H) | ~45 |

| -CH₂- | ~1.9 (m, 2H) | ~25 |

| -CH₂-NH₂ | ~2.8 (t, 2H) | ~40 |

| -NH₂ | ~1.5 (br s, 2H) | - |

| Indole Quaternary C | - | ~129, ~137 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, further validating the elemental composition.

For this compound (C₁₂H₁₆N₂), the nominal molecular weight is 188.27 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) of 188. nih.gov

The fragmentation pattern in the mass spectrum provides valuable structural information. For N-alkylated indoleamines, fragmentation is predictable and follows established pathways:

Alpha-Cleavage: The most characteristic fragmentation for primary amines is the cleavage of the C-C bond alpha to the nitrogen atom. For the terminal propylamine (B44156) group, this would result in the loss of an ethyl radical to form a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺). This is often the base peak in the spectrum of simple alkylamines. docbrown.info

Cleavage of the N-Propyl Bond: Cleavage of the bond between the indole nitrogen and the propyl chain is another major pathway. This can lead to the formation of the 2-methylindole (B41428) radical cation at m/z 130 .

McLafferty-type Rearrangement: A common fragmentation pathway involves the formation of the 2-methyl-1-vinylindole cation radical at m/z 157 through a rearrangement process.

Loss of Propylamine Side Chain: A significant fragment ion can result from the cleavage of the bond between the indole ring and the side chain, leading to a fragment corresponding to the 2-methylindolyl cation at m/z 130 .

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 188 | [C₁₂H₁₆N₂]⁺• | Molecular Ion |

| 157 | [C₁₁H₁₁N]⁺• | Loss of •CH₂NH₂ via rearrangement |

| 130 | [C₉H₈N]⁺ | Cleavage of N-propyl bond (2-methylindole fragment) |

| 30 | [CH₄N]⁺ | Alpha-cleavage at the primary amine |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands.

N-H Stretching: The primary amine (-NH₂) group will show two characteristic medium-intensity bands in the region of 3300-3500 cm⁻¹. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations from the indole ring are expected in the 1450-1650 cm⁻¹ region. nih.gov

C-N Stretching: Aliphatic C-N stretching vibrations are typically found in the 1020-1250 cm⁻¹ range.

=C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring appear in the fingerprint region (650-900 cm⁻¹), providing information about the substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the indole ring. The indole chromophore typically displays two main absorption bands. For this compound, the spectrum, usually recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show:

A strong absorption band (the ¹Lₐ band) with a maximum (λₘₐₓ) around 280 nm . nih.gov

A second, often weaker, band or shoulder (the ¹Lₑ band) at a shorter wavelength, typically around 220 nm.

The N-alkylation and the C2-methyl substitution can cause subtle shifts (bathochromic or hypsochromic) in the absorption maxima compared to the parent indole molecule. core.ac.uk

| Spectroscopy Type | Expected Absorption | Corresponding Functional Group/Transition |

|---|---|---|

| IR | 3300-3500 cm⁻¹ (two bands) | N-H stretch (primary amine) |

| IR | 3000-3100 cm⁻¹ | Aromatic C-H stretch |

| IR | 2850-2960 cm⁻¹ | Aliphatic C-H stretch |

| IR | 1450-1650 cm⁻¹ | Aromatic C=C stretch |

| UV-Vis | ~280 nm | π → π* transition (Indole ¹Lₐ band) |

| UV-Vis | ~220 nm | π → π* transition (Indole ¹Lₑ band) |

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.

A search of crystallographic databases indicates that the crystal structure of this compound has not been reported in the literature. However, based on the known structures of 2-methylindole and related indole derivatives, the key architectural features can be predicted. The indole ring system itself is expected to be essentially planar. The N-propylamine side chain, however, possesses significant conformational flexibility due to the free rotation around its single bonds. In a crystalline state, the molecule would adopt a specific low-energy conformation, and intermolecular hydrogen bonds involving the terminal amine group would likely be a dominant feature of the crystal packing.

Chromatographic and Electrophoretic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing indoleamines. nih.govresearchgate.net

Stationary Phase: A C18 or C8 column is typically effective.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (often with an acid modifier like 0.1% formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol provides good separation. Using formic acid makes the method compatible with mass spectrometry detection (LC-MS). nih.gov

Detection: A UV detector set to the λₘₐₓ of the indole ring (~280 nm) is standard. For higher sensitivity and selectivity, a fluorescence detector can be used (excitation ~280 nm, emission ~350 nm). nih.govscirp.org An LC-MS system would provide both separation and mass confirmation simultaneously.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile indole derivatives. nih.govnotulaebotanicae.ro

Column: A non-polar or medium-polarity capillary column, such as an HP-5MS (5% phenyl methylpolysiloxane), is commonly used. notulaebotanicae.ro

Injection: The sample, dissolved in a volatile solvent like dichloromethane (B109758) or ethyl acetate, is injected into a heated port.

Detection: A flame ionization detector (FID) or, more powerfully, a mass spectrometer can be used. GC-MS allows for the separation of components in a mixture and their individual identification based on their mass spectra.

Electrophoretic methods, such as capillary electrophoresis, could also be developed for the analysis of this basic compound but are less commonly reported for this class of molecules compared to HPLC and GC.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 2 Methyl Indol 1 Yl Propylamine Analogs

Influence of Indole (B1671886) Ring Substituents on Molecular Interactions

The indole ring is a crucial pharmacophore, and substitutions at various positions significantly impact the molecular interactions of 3-(2-Methyl-indol-1-yl)-propylamine analogs.

C5 and C6-modifications on the indole ring also play a critical role in modulating the biological activity of these analogs. For instance, substituting the C5 position with a methoxy (B1213986) group has been shown to be more potent in some cases. In a series of trans-2-(indol-3-yl)cyclopropylamine derivatives, a 5-methoxy substitution resulted in the highest affinity for the 5-HT1A receptor. scilit.com Similarly, in a study of N-(indol-3-ylglyoxylyl)amino acid derivatives, 5-chloro, 5-bromo, or 5-nitro substitutions led to the most potent compounds, while 5-methoxy analogs were less active. nih.gov This suggests that both electronic and steric properties of the substituents at these positions are key determinants of binding affinity.

Furthermore, a study on indole derivatives as cyclooxygenase inhibitors found that a 5-methoxy-2-methyl substitution on the indole ring was a key feature of the most active compounds. nih.gov In the context of monoamine oxidase (MAO) inhibitors, the presence of a substituent at the C3 position of the indole ring, along with an unsubstituted N1 nitrogen, was found to enhance cytoprotective activity by stabilizing the resulting indolyl radical. nih.gov

Elucidation of the Propylamine (B44156) Chain's Conformational Preferences and Flexibility

The propylamine chain attached to the indole nitrogen provides significant conformational flexibility, which is a critical factor in its interaction with various biological targets. This flexibility allows the molecule to adopt different conformations, which can be essential for binding to the active sites of receptors and enzymes.

Energy calculations indicate that an extended conformation of the propylamine chain is generally preferred. However, folded conformations can be stabilized by the formation of intramolecular hydrogen bonds in specific environments. The ability of the propylamine chain to rotate around its carbon-carbon and carbon-nitrogen bonds allows it to adopt various conformational states, which are influenced by the surrounding chemical environment and intermolecular interactions.

The crystal structure of indole derivatives is often influenced by π-π stacking interactions between the aromatic rings and hydrogen bonding networks involving the amine group. The primary amine at the end of the propyl chain can participate in intermolecular hydrogen bonding, which significantly affects the crystal packing. The conformational flexibility of the propylamine chain, combined with different hydrogen bonding patterns, can lead to the formation of different crystalline forms, a phenomenon known as polymorphism.

Molecular Recognition and Binding Profiles with Defined Biological Targets (In Vitro Mechanistic Studies)

Receptor Binding Affinity and Selectivity Profiling

Analogs of this compound have been investigated for their binding affinity and selectivity towards a range of receptors, including serotonin (B10506) and dopamine (B1211576) receptors, as well as GABA and benzodiazepine (B76468) receptors.

Serotonin Transporter and Receptors: Indole-based compounds often exhibit significant affinity for serotonin receptors. For example, certain marine-inspired 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines have shown high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net In a series of trans-2-(indol-3-yl)cyclopropylamine derivatives, a 5-fluoro-substituted compound displayed a high affinity for the 5-HT2C receptor with a Ki value of 1.9 nM. scilit.com Furthermore, a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives demonstrated good affinity for the serotonin transporter (SERT). nih.gov Specifically, compound 11 from this series showed high affinity for both the 5-HT1A receptor (Ki = 128.0 nM) and SERT (Ki = 9.2 nM). nih.gov

Dopamine D2/D3 Receptors: Certain analogs have been identified as potent and selective prejunctional dopamine receptor agonists. For instance, 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone demonstrated a dose-related inhibition of the constrictor response in the isolated perfused rabbit ear artery with an EC50 of 100 nM, a response that was antagonized by (S)-sulpiride. nih.gov Studies on D2 and D3 receptor heterodimers have shown that they can interact functionally, and the pharmacological profile of these heterodimers differs from that of the individual native receptors. nih.gov In a series of multi-target ligands, compound 11 also exhibited a high affinity for the D2 receptor (Ki = 51.0 nM). nih.gov

GABA and Benzodiazepine Receptors: The affinity of indole derivatives for GABA and benzodiazepine receptors has also been explored. N-(indol-3-ylglyoxylyl)amino acid derivatives have been shown to specifically inhibit benzodiazepine receptor binding. nih.gov The affinity of these derivatives is highly dependent on the size of the amino acid and the hydrophobic and electronic properties of the substituents on the indole ring. nih.gov For example, esters were found to be more active than their corresponding acids. nih.gov Another study on imidazodiazepines revealed that while some compounds bind to kappa opioid receptors, others, particularly those with carboxylic acid and primary amide groups, interact strongly with GABAA receptors. nih.gov

Interactive Data Table: Receptor Binding Affinities of Selected Indole Analogs

| Compound/Analog Class | Target Receptor | Binding Affinity (Ki/EC50) | Reference |

| 5-Fluoro-trans-2-(indol-3-yl)cyclopropylamine | 5-HT2C | 1.9 nM (Ki) | scilit.com |

| 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone | Prejunctional Dopamine Receptor | 100 nM (EC50) | nih.gov |

| Compound 11 (pyrrolidine-2,5-dione derivative) | 5-HT1A | 128.0 nM (Ki) | nih.gov |

| Compound 11 (pyrrolidine-2,5-dione derivative) | D2 | 51.0 nM (Ki) | nih.gov |

| Compound 11 (pyrrolidine-2,5-dione derivative) | SERT | 9.2 nM (Ki) | nih.gov |

Enzyme Inhibition Kinetics and Mechanism of Action

The inhibitory effects of this compound analogs have been studied against a variety of enzymes.

Monoamine Oxidases (MAO): Several indole derivatives have been identified as potent MAO inhibitors. For example, N-methyl-N-(2-propynyl)-2-(5-benzyloxy-1-methylindolyl)methylamine and N-methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine were found to be potent, irreversible, and competitive MAO inhibitors. nih.gov The former was a non-selective inhibitor, while the latter was selective for MAO-A. nih.gov In another study, a series of N-substituted indole-based analogs were designed as MAO-B inhibitors, with one derivative, 4e , showing a competitive mode of inhibition with a Ki of 94.52 nM. researchgate.net Dual inhibitors of cholinesterases and MAO have also been developed, such as N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine. nih.gov

Indoleamine 2,3-Dioxygenase-1 (IDO1): While specific data on the inhibition of IDO1 by this compound analogs was not found in the provided search results, the indole nucleus is a common scaffold in IDO1 inhibitors.

HIV Integrase: Derivatives of 2-(tert-butyloxy)-2-(2-methylquinolin-3-yl)acetic acid have been prepared as inhibitors of HIV replication. nih.gov A series of INLAIs (IN-LEDGF allosteric inhibitors) based on a benzene (B151609) scaffold have shown antiviral activity in the nanomolar range. nih.gov These compounds act as molecular glues, promoting the hyper-multimerization of the HIV-1 IN protein. nih.gov

COX-2: A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated as cyclooxygenase inhibitors. nih.gov One compound, S3 , was found to selectively inhibit COX-2 expression. nih.gov Docking studies revealed that this compound could bind to the COX-2 enzyme in a manner similar to indomethacin. nih.gov

LSD1: Novel scaffolds for reversible LSD1 inhibition have been reported, including 2-(arylsulfonamido)benzoic acid, N-(2-(1H-tetrazol-5-yl)phenyl)benzenesulfonamide, and 2-(arylcarboxamido)benzoic acid analogues. nih.gov The most active of these, compound 48 , exhibited potent and selective mixed reversible inhibition of LSD1 with an IC50 of 0.58 μM. nih.gov

PPARα/CPT1: Information regarding the inhibition of PPARα/CPT1 by this compound analogs was not available in the search results.

Interactive Data Table: Enzyme Inhibition by Selected Indole Analogs

| Compound/Analog Class | Target Enzyme | Inhibition Data (IC50/Ki) | Mechanism of Action | Reference |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | MAO-B | 94.52 nM (Ki) | Competitive | researchgate.net |

| Compound 48 (2-(arylcarboxamido)benzoic acid analog) | LSD1 | 0.58 μM (IC50) | Mixed reversible | nih.gov |

| Compound S3 (acetohydrazide derivative) | COX-2 | - | Selective inhibition | nih.gov |

| BDM-2 series (INLAIs) | HIV-1 Integrase | 8.7 nM (EC50 for BDM-2) | Allosteric, promotes hyper-multimerization | nih.gov |

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is an emerging therapeutic strategy. Small-molecule inhibitors can disrupt these interactions, which are often implicated in disease progression. nih.govnih.gov The interaction between the HIV-1 integrase and the host factor LEDGF/p75 is a key example of a PPI that can be targeted by small molecules. nih.gov The INLAIs mentioned previously function by modulating this specific PPI. nih.gov

Another relevant example is the stacking interaction between indole and adeninium rings, which serves as a model for the interaction between a tryptophanyl residue and an adenine (B156593) base in proteins and nucleic acids. nih.gov This interaction is governed by orbital interactions between the highest occupied molecular orbital of the indole ring and the lowest unoccupied molecular orbital of the adeninium ring. nih.gov

Computational Chemistry and Cheminformatics in the Design and Analysis of Indole Propylamine Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT, FMO, NBO)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 3-(2-Methyl-indol-1-yl)-propylamine. Methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Natural Bond Orbital (NBO) analysis are employed to elucidate electronic structure, stability, and reactivity.

Frontier Molecular Orbital (FMO) Theory focuses on the HOMO and LUMO as the primary orbitals involved in chemical reactions. The distribution of these orbitals in this compound would indicate the likely sites for electrophilic and nucleophilic attack. Typically, in indole (B1671886) derivatives, the HOMO is distributed over the indole ring, highlighting its electron-donating nature, while the LUMO's location can vary based on substituents.

Table 1: Representative Quantum Chemical Descriptors for an Indole-Propylamine (B8538205) Derivative

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Measures molecular polarity |

| NBO Charge on Propylamine (B44156) N | -0.95 e | Indicates a nucleophilic site |

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. mdpi.com This method is crucial for hypothesis-driven drug design, suggesting how compounds like this compound might interact with specific biological targets such as enzymes or receptors. nih.govresearchgate.net

The process involves preparing the 3D structures of both the ligand (the indole-propylamine derivative) and the receptor. A search algorithm then explores various possible binding poses of the ligand within the receptor's active site. These poses are evaluated using a scoring function that estimates the binding affinity, typically expressed as a docking score in kcal/mol. mdpi.comnih.gov

Docking studies on indole derivatives have revealed key interactions that contribute to binding. nih.gov For this compound, potential interactions could include:

Hydrogen Bonding: The primary amine of the propylamine side chain can act as a hydrogen bond donor.

Hydrophobic Interactions: The methyl group and the indole ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-Cation Interactions: The protonated amine could interact with aromatic residues like tyrosine or tryptophan.

π-π Stacking: The indole ring can stack with other aromatic residues. nih.gov

These simulations provide a static snapshot of the ligand-receptor complex, guiding the design of new derivatives with improved affinity and selectivity. nih.gov

Table 2: Example Molecular Docking Results for Indole-Propylamine Analogs against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | -8.5 | Glu121, Leu172 | H-Bond, Hydrophobic |

| Analog A (no methyl group) | -8.1 | Glu121, Leu172 | H-Bond, Hydrophobic |

| Analog B (propylamine replaced by ethylamine) | -7.9 | Glu121, Phe170 | H-Bond, π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. msjonline.orgcreative-biolabs.com For indole-propylamine derivatives, a QSAR model could predict their inhibitory activity against a specific target based on calculated molecular descriptors.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept into three-dimensional space. nih.govmdpi.com These approaches require the alignment of a set of molecules and calculate steric and electrostatic fields around them. The variation in these fields is then correlated with the observed biological activity using statistical methods like Partial Least Squares (PLS). mdpi.com

The results of a 3D-QSAR study are often visualized as contour maps. nih.gov These maps highlight regions where certain properties are favorable or unfavorable for activity:

Steric Maps: Green contours may indicate areas where bulky groups increase activity, while yellow contours show regions where bulk is detrimental.

Electrostatic Maps: Blue contours might show where positive charges enhance activity, and red contours indicate where negative charges are preferred.

These models are powerful predictive tools, allowing researchers to estimate the activity of newly designed, unsynthesized indole-propylamine derivatives and prioritize the most promising candidates. msjonline.orgnih.gov

Table 3: Statistical Parameters of a Typical 3D-QSAR (CoMFA) Model for Indole Derivatives

| Parameter | Value | Description |

| Cross-validated correlation coefficient (q²) | 0.625 | Indicates the internal predictive ability of the model. |

| Non-cross-validated correlation coefficient (r²) | 0.967 | Measures the goodness of fit of the model to the training data. |

| Standard Error of Estimate (SEE) | 0.25 | Indicates the precision of the model's predictions. |

| F-statistic | 145.2 | Shows the statistical significance of the regression model. |

| Optimal Number of Components | 5 | The number of latent variables used in the PLS model. |

Pharmacophore Generation and Virtual Screening Approaches for Novel Indole-Propylamines

A pharmacophore model represents the essential 3D arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. nih.govmdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

For a series of active indole-propylamine compounds, a common feature pharmacophore can be generated. This model serves as a 3D query for virtual screening of large chemical databases. nih.govmdpi.com Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. mdpi.comforlilab.org

The process involves:

Pharmacophore Model Building: Identifying the key interaction features from a set of known active ligands. nih.gov

Database Screening: Searching large compound libraries (e.g., ZINC, Specs, NCI) to find molecules that match the 3D arrangement of the pharmacophore features. nih.gov

Hit Filtering: The retrieved hits are often filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and subjected to further analysis, such as molecular docking, to refine the selection. nih.gov

This approach is highly effective for discovering novel chemical scaffolds that are structurally different from known inhibitors but possess the necessary features for biological activity.

Table 4: Potential Pharmacophoric Features for an Indole-Propylamine Ligand

| Feature | Description | Role in Binding |

| Aromatic Ring (AR) | The indole ring system | π-π stacking or hydrophobic interactions |

| Hydrogen Bond Donor (HBD) | The -NH group of the primary amine | Forms hydrogen bonds with acceptor groups on the target |

| Positive Ionizable (PI) | The protonated primary amine | Forms salt bridges or cation-π interactions |

| Hydrophobic (HY) | The 2-methyl group and alkyl chain | Occupies hydrophobic pockets in the binding site |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static view of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic perspective, simulating the movements of atoms in a ligand-protein complex over time. mdpi.comnih.gov MD simulations are crucial for assessing the conformational stability of a docked pose and understanding the intricate dynamics of the binding process. nih.govnih.govfrontiersin.org

Starting from a docked complex of a compound like this compound with its target, an MD simulation calculates the forces between atoms and integrates Newton's equations of motion. This provides a trajectory of atomic positions over a period typically ranging from nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD suggests that the ligand remains bound in a consistent conformation. frontiersin.orgmdpi.com

Flexibility: The Root Mean Square Fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be important for binding. mdpi.com

Key Interactions: The persistence of specific hydrogen bonds or other interactions throughout the simulation can be quantified, confirming their importance for binding affinity. frontiersin.org

Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the trajectory to provide a more accurate estimate of the binding free energy. mdpi.com

MD simulations provide a more realistic model of the biological system, helping to validate docking results and refine the understanding of ligand-receptor interactions. easychair.org

Table 5: Illustrative Molecular Dynamics Simulation Output for a Ligand-Protein Complex

| Parameter | Value | Interpretation |

| Average Ligand RMSD | 1.5 Å | The ligand maintains a stable binding pose. |

| Average Protein Backbone RMSD | 2.0 Å | The overall protein structure is stable during the simulation. |

| Key H-Bond Occupancy (Ligand-Glu121) | 85% | The hydrogen bond is stable and likely crucial for binding. |

| Calculated Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | Indicates a strong and favorable binding interaction. |

In Silico Pharmacokinetic and Drug-Likeness Predictions

In the early stages of drug discovery, it is essential to evaluate not only a compound's activity but also its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). semanticscholar.orgeijppr.com In silico models are widely used to predict these properties for compounds like this compound, helping to identify potential liabilities before committing to costly synthesis and in vitro testing. japsonline.comnih.govresearchgate.net

Drug-Likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to have good oral bioavailability. eijppr.comnih.gov

ADME Predictions involve various computational models:

Absorption: Predicting human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). japsonline.com

Distribution: Estimating blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Predicting inhibition or substrate activity for major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are crucial for drug metabolism.

Excretion: Estimating properties related to clearance from the body.

Toxicity: Predicting potential toxicities such as mutagenicity or cardiotoxicity (hERG inhibition).

These predictions are vital for selecting and optimizing lead compounds, ensuring they have a higher probability of success in later stages of drug development.

Table 6: Predicted ADMET Profile for this compound

| Property | Predicted Value | Acceptable Range | Interpretation |

| Molecular Weight | 188.27 g/mol | < 500 | Good |

| logP | 2.35 | < 5 | Good |

| H-Bond Donors | 1 | ≤ 5 | Good |

| H-Bond Acceptors | 2 | ≤ 10 | Good |

| Human Intestinal Absorption (HIA) | High | High | Good oral absorption likely |

| Blood-Brain Barrier (BBB) Permeation | Yes | Yes/No | May cross the BBB |

| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions |

| hERG Inhibition | Low Risk | Low Risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagen | Non-mutagen | Low risk of mutagenicity |

Metabolic Transformations and Biotransformation Pathways of Indole Propylamines in Vitro and Microbial Contexts

Characterization of Hepatic Cytochrome P450 and Phase II Enzyme-Mediated Metabolism (In Vitro)

The liver is the primary site of drug and xenobiotic metabolism, orchestrated mainly by Phase I and Phase II enzymes. openanesthesia.orgyoutube.com For indole-propylamines, this process is critical in their biotransformation.

Phase I Metabolism: This phase involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. openanesthesia.orgnih.gov In vitro studies with human liver microsomes and recombinant CYP enzymes have shown that indole (B1671886) itself is a substrate for several isoforms, notably CYP2A6, CYP2C19, and CYP2E1. nih.gov These enzymes catalyze the oxidation of the indole ring to form various hydroxylated metabolites and their subsequent oxidation products. nih.gov For 3-(2-Methyl-indol-1-yl)-propylamine, several oxidative reactions can be postulated based on its chemical structure:

Hydroxylation of the Indole Ring: The indole nucleus is susceptible to aromatic hydroxylation at various positions, a common reaction catalyzed by CYP450 enzymes. nih.gov

Oxidation of the Propylamine (B44156) Side Chain: The primary amine group can undergo N-oxidation. Additionally, monoamine oxidase (MAO), present in liver mitochondria, is known to metabolize tryptamine, a related indoleamine, to its corresponding aldehyde. nih.gov

Oxidation of the Methyl Group: The 2-methyl group on the indole ring could be a target for hydroxylation, followed by further oxidation to a carboxylic acid.

Phase II Metabolism: Following Phase I reactions, the resulting metabolites, now bearing functional groups like hydroxyls or amines, often undergo conjugation with endogenous molecules. upol.cz These Phase II reactions, catalyzed by transferase enzymes, increase the water solubility of the metabolites, facilitating their excretion. upol.cz Key Phase II reactions for indoleamine metabolites include:

Glucuronidation: UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to hydroxyl groups.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxylated metabolites. Indoxyl, a metabolite of indole, is known to be excreted as indoxyl sulfate (B86663). nih.gov

The table below summarizes the potential enzymatic transformations of this compound in the liver.

| Metabolic Phase | Reaction Type | Potential Enzyme(s) | Potential Site of Action on this compound |

| Phase I | Aromatic Hydroxylation | CYP450 (e.g., CYP2A6, CYP2C19, CYP2E1) | Indole ring (e.g., positions 4, 5, 6, or 7) |

| N-Oxidation | Cytochrome P450, Flavin-containing monooxygenase (FMO) | Propylamine nitrogen | |

| Deamination | Monoamine Oxidase (MAO) | Propylamine side chain | |

| Alkyl Hydroxylation | Cytochrome P450 | 2-methyl group | |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Hydroxylated metabolites |

| Sulfation | Sulfotransferases (SULTs) | Hydroxylated metabolites |

This table is based on established metabolic pathways for indole derivatives and related compounds.

Role of Gut Microbiota in the Biotransformation of Indole Derivatives

The gut microbiota plays a significant role in the metabolism of dietary components, particularly amino acids like tryptophan, the precursor to many naturally occurring indole derivatives. nih.govbohrium.com The gut microbiome can produce a variety of indole-containing metabolites, which can act as signaling molecules and influence host physiology. nih.govoncotarget.com

Tryptophan metabolism by gut bacteria can lead to the formation of indole, indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and other derivatives. nih.gov For instance, bacteria expressing the enzyme tryptophanase can convert tryptophan to indole. wikipedia.org Other bacteria, such as Clostridium sporogenes, can further metabolize tryptophan into IPA. wikipedia.org These microbial metabolites can be absorbed into systemic circulation and influence host health. nih.gov

While this compound is a synthetic compound, its structure suggests it could be a substrate for microbial enzymes within the gut. The propylamine side chain is a potential target for microbial deaminases. Studies on other simple amines have shown that certain bacteria, like Mycobacterium convolutum, can utilize n-propylamine as a sole carbon and nitrogen source through the action of an inducible amine dehydrogenase. nih.gov This suggests that the propylamine moiety of the title compound could be cleaved or modified by gut bacteria.

The table below highlights some gut bacteria and their known metabolic activities on indole compounds, which may be relevant for the biotransformation of synthetic indole derivatives.

| Microorganism | Metabolic Activity | Substrate(s) | Product(s) |

| Escherichia coli | Tryptophanase activity | Tryptophan | Indole |

| Clostridium sporogenes | Metabolizes tryptophan | Tryptophan | Indole-3-propionic acid (IPA) |

| Lactobacillus species | Metabolizes tryptophan | Tryptophan | Indole-3-aldehyde (I3A) |

| Bacteroides species | Tryptophanase activity | Tryptophan | Indole |

This table provides examples of microbial metabolism of tryptophan, the parent compound of many indole derivatives. wikipedia.org

Identification and Structural Elucidation of Major Metabolites

Based on the established metabolic pathways for indoleamines, several major metabolites of this compound can be proposed. The structural elucidation of these metabolites would typically involve techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro incubations or in vivo studies.

Potential Phase I Metabolites:

Hydroxylated Metabolites: Oxidation of the indole ring would lead to various phenolic metabolites (e.g., 5-hydroxy- or 6-hydroxy-3-(2-methyl-indol-1-yl)-propylamine).

N-Oxide Metabolite: Oxidation of the terminal nitrogen of the propylamine chain would yield this compound N-oxide.

Aldehyde and Carboxylic Acid Metabolites: Deamination of the propylamine side chain by MAO could lead to an unstable aldehyde, which would then be oxidized to 3-(2-Methyl-indol-1-yl)-propionic acid.

2-Carboxyindole Metabolite: Oxidation of the 2-methyl group could result in the formation of 1-(3-aminopropyl)-1H-indole-2-carboxylic acid.

Potential Phase II Metabolites:

Glucuronide Conjugates: The hydroxylated metabolites are likely to be conjugated with glucuronic acid to form O-glucuronides.

Sulfate Conjugates: Similarly, sulfation of the hydroxylated metabolites would produce O-sulfate conjugates.

The following table details the proposed major metabolites of this compound.

| Proposed Metabolite | Metabolic Pathway | Potential Chemical Formula |

| Hydroxy-3-(2-methyl-indol-1-yl)-propylamine | Phase I: Aromatic Hydroxylation | C₁₂H₁₆N₂O |

| This compound N-oxide | Phase I: N-Oxidation | C₁₂H₁₆N₂O |

| 3-(2-Methyl-indol-1-yl)-propionic acid | Phase I: Deamination followed by oxidation | C₁₂H₁₃NO₂ |

| 1-(3-Aminopropyl)-1H-indole-2-carboxylic acid | Phase I: Alkyl oxidation | C₁₂H₁₄N₂O₂ |

| Hydroxy-3-(2-methyl-indol-1-yl)-propylamine glucuronide | Phase II: Glucuronidation | C₁₈H₂₄N₂O₇ |

| Hydroxy-3-(2-methyl-indol-1-yl)-propylamine sulfate | Phase II: Sulfation | C₁₂H₁₆N₂O₄S |

This table outlines potential metabolites based on known biotransformation pathways for similar chemical structures. The exact positions of hydroxylation would require experimental determination.

Advanced Analytical Methodologies for Research on Indole Propylamines

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the analysis of indole-propylamines due to its high sensitivity and selectivity. researchgate.netresearchgate.net This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for both the identification (qualitative analysis) and measurement (quantitative analysis) of specific compounds within a complex mixture. researchgate.netnih.gov

In a typical LC-MS setup for indole-propylamine (B8538205) analysis, a reversed-phase high-performance liquid chromatography (RP-HPLC) column is often employed. The mobile phase composition, typically a mixture of an aqueous solution (often containing a buffer like formic acid) and an organic solvent (like methanol (B129727) or acetonitrile), is optimized to achieve efficient separation of the target analytes. nih.govnih.gov The mass spectrometer, frequently a triple-stage quadrupole (MS/MS) instrument, is operated in multiple reaction monitoring (MRM) mode for quantitative studies. researchgate.netnih.govmdpi.com This mode offers enhanced specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest. mdpi.com For instance, in the analysis of indole (B1671886), a precursor ion of m/z 118.1 might be selected, which fragments to a product ion of m/z 91.1. nih.govnih.gov

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for indole-propylamines. nih.govresearchgate.net The choice between them depends on the specific properties of the analyte and the matrix. For example, APCI has been successfully used for the analysis of indole in positive ion mode. nih.govnih.gov The development of a robust LC-MS/MS method involves optimizing various parameters, including column type, mobile phase gradient, flow rate, and mass spectrometer settings (e.g., collision energy, ion source temperature). nih.govresearchgate.net

The table below summarizes typical parameters for the LC-MS analysis of indole-related compounds.

| Parameter | Setting |

| Chromatography | |

| Column | Synergi Fusion C18 (4 µm, 250 × 2.0 mm) nih.gov |

| Mobile Phase A | 0.1% aqueous formic acid nih.gov |

| Mobile Phase B | Methanol nih.gov |

| Flow Rate | 0.25 mL/min nih.gov |

| Injection Volume | 10 µL nih.gov |

| Mass Spectrometry | |

| Ionization Mode | APCI Positive nih.govnih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.govmdpi.com |

| Precursor Ion (Indole) | 118.1 m/z nih.govnih.gov |

| Product Ion (Indole) | 91.1 m/z nih.govnih.gov |

| Collision Energy | Optimized for specific analyte nih.gov |

This table presents example parameters based on published methods for indole analysis and may require optimization for 3-(2-Methyl-indol-1-yl)-propylamine.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of indole-propylamines, particularly for profiling volatile compounds. nih.govoup.com However, due to the low volatility of many indoleamines, derivatization is often a necessary step to increase their volatility and improve their chromatographic behavior. nih.govsigmaaldrich.com

The process involves chemically modifying the analyte to create a more volatile derivative that can be readily analyzed by GC. youtube.com Common derivatization methods for compounds containing amine and indole groups include silylation, acylation, and alkylation. libretexts.orgpsu.edu For instance, silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace active hydrogens on amine groups with a nonpolar silyl (B83357) group. sigmaaldrich.com Another approach involves acylation with reagents like pentafluoropropionyl anhydride (B1165640) to form stable derivatives suitable for GC analysis with sensitive detection by electron capture detection (ECD) or mass spectrometry. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, such as a DB-1 or HP-5MS. nih.govoup.comnotulaebotanicae.ro The temperature of the GC oven is programmed to ramp up over time, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase. oup.comnih.gov The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparing it to a spectral library or a known standard. nih.govresearchgate.net

The following table outlines typical GC-MS parameters for the analysis of derivatized indole compounds.

| Parameter | Setting |

| Derivatization | |

| Reagent | Pentafluoropropionyl anhydride nih.gov or MTBSTFA sigmaaldrich.com |

| Reaction | Acylation of amine and indole groups nih.gov or Silylation sigmaaldrich.com |

| Gas Chromatography | |

| Column | HP-5MS capillary column (30 m × 0.25 mm; film thickness 0.25 µm) notulaebotanicae.ro |

| Carrier Gas | Helium notulaebotanicae.ro |

| Injection Mode | Split notulaebotanicae.ro |

| Injector Temperature | 280 °C notulaebotanicae.ro |

| Oven Program | Temperature programmed to achieve separation oup.com |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Detection | Mass spectral scanning and library matching nih.govresearchgate.net |

This table provides a general overview of GC-MS parameters. Specific conditions, especially the derivatization procedure, must be optimized for this compound.

Capillary Electrophoresis and Micellar Electrokinetic Chromatography for Separation Science

Capillary electrophoresis (CE) and its variant, micellar electrokinetic chromatography (MEKC), offer high-efficiency separations for a wide range of analytes, including indole-propylamines. nih.govnih.gov CE separates compounds based on their differential migration in an electric field, which is influenced by their charge-to-size ratio. nih.gov This technique is particularly well-suited for the analysis of charged molecules like protonated amines.

MEKC is a modification of CE that allows for the separation of both neutral and charged analytes. wikipedia.org This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration. wikipedia.org The surfactant molecules form micelles, which act as a pseudostationary phase. Analytes can partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles, leading to separation based on their hydrophobicity. wikipedia.org

For the analysis of indole-propylamines, MEKC can provide rapid separations with high resolution. rsc.orgnih.gov The separation conditions, including the buffer pH, surfactant concentration, and applied voltage, are optimized to achieve the desired separation. nih.govnih.gov Detection is often performed using UV-Vis absorbance or, for higher sensitivity, laser-induced fluorescence or mass spectrometry. nih.govnih.gov The ability to independently optimize separation and detection conditions, for instance by adjusting the pH of a sheath flow in CE-MS, can significantly enhance the limits of detection for indoleamines. nih.gov

The table below shows typical conditions for the MEKC separation of indole compounds.

| Parameter | Setting |

| Separation | |

| Capillary | Fused-silica capillary |

| Buffer | Borate buffer (e.g., 20.0 mM, pH 9.00) rsc.org |

| Surfactant | Sodium dodecyl sulfate (SDS) (e.g., 20.0 mM) rsc.org |

| Applied Voltage | Optimized for separation (e.g., 24 kV) nih.gov |

| Injection | Electrokinetic injection rsc.orgnih.gov |

| Detection | |

| Method | UV detection rsc.org or Amperometric detection nih.gov |

| Wavelength (UV) | Optimized for analyte absorbance |

| Potential (Amperometric) | Optimized for analyte redox activity (e.g., +1.0 V vs. Ag/AgCl) nih.gov |

This table provides illustrative MEKC conditions. The specific parameters would need to be tailored for the analysis of this compound.

Sample Preparation and Derivatization Strategies for Complex Research Matrices

The analysis of this compound in complex biological or environmental matrices often requires extensive sample preparation to remove interfering substances and concentrate the analyte of interest. nih.govchromatographyonline.com The choice of sample preparation technique depends on the nature of the matrix and the analytical method to be used. nih.gov

Common sample preparation methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.net For biological samples like plasma or tissue homogenates, protein precipitation with a solvent like ice-cold acetonitrile (B52724) is a simple and effective first step to remove the bulk of proteins. nih.gov LLE, using a non-miscible organic solvent, can be used to selectively extract the analyte from an aqueous sample. researchgate.net SPE offers a more selective and efficient way to clean up and concentrate the analyte by utilizing a solid sorbent that retains the analyte while allowing interfering compounds to pass through. researchgate.net

As mentioned in the GC-MS section, derivatization is a crucial sample preparation step for enhancing the volatility and detectability of indole-propylamines. nih.gov Derivatization can be performed either before chromatographic separation (pre-column) or after (post-column). mdpi.comsci-hub.se Pre-column derivatization is common for GC analysis and can also be used in LC to improve chromatographic properties or introduce a fluorescent tag for sensitive detection. libretexts.orgpsu.edu For instance, reagents like dansyl chloride can be used to derivatize primary and secondary amines, rendering them fluorescent. nih.gov Post-column derivatization involves reacting the analyte with a reagent after it has been separated on the column but before it reaches the detector. mdpi.com

Direct-matrix derivatization is an emerging strategy where the derivatization reaction is performed directly in the sample matrix, simplifying the workflow and potentially improving analytical sensitivity and specificity. nih.gov The selection of an appropriate derivatization reagent and reaction conditions is critical for achieving complete and reproducible derivatization. nih.govmdpi.com

The following table lists some common derivatization reagents and their applications in the analysis of indoleamines.

| Derivatization Reagent | Functional Group Targeted | Analytical Technique | Purpose |

| Pentafluoropropionyl anhydride | Primary and secondary amines, hydroxyl groups | GC-MS nih.gov | Increases volatility and sensitivity (ECD) |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Amines, hydroxyls, thiols | GC-MS sigmaaldrich.comyoutube.com | Increases volatility and stability |

| Alkyl chloroformates | Carboxylic acids, amines | GC-MS nih.gov | Forms stable esters and amides |

| Dansyl chloride | Primary and secondary amines, phenols | HPLC-Fluorescence nih.gov | Adds a fluorescent tag for sensitive detection |

| o-Phthalaldehyde (OPA) | Primary amines | HPLC-Fluorescence nih.gov | Rapidly forms fluorescent derivatives |

The choice of derivatization strategy should be carefully considered based on the specific structure of this compound and the requirements of the analytical method.

Q & A

Q. What are the critical safety protocols for handling 3-(2-Methyl-indol-1-yl)-propylamine in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to the compound’s potential skin/eye irritation and flammability. Work should be conducted in a fume hood to avoid vapor inhalation. Spills require immediate containment with inert absorbents (e.g., vermiculite) and disposal in designated hazardous waste containers . Emergency measures include flushing eyes with water for 15 minutes and using safety showers for skin contact. Storage should be in a cool, well-ventilated area away from oxidizers .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming molecular structure and purity. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and conformation analysis. Polarized light microscopy can assess crystallinity, while IR spectroscopy verifies functional groups like the indole NH stretch (~3400 cm⁻¹) .

Q. How can researchers synthesize this compound, and what are common synthetic challenges?

A plausible route involves nucleophilic substitution or reductive amination. For example, reacting 2-methylindole with 3-bromopropylamine under basic conditions (e.g., K₂CO₃ in DMF) could yield the target compound. Challenges include controlling regioselectivity to avoid N-alkylation at undesired positions and minimizing byproducts like dimerization. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

SCXRD using SHELX software enables precise determination of torsional angles between the indole ring and propylamine chain, clarifying substituent orientation. For example, highlights how crystal structures of indole-propylamine intermediates reveal non-planar conformations due to steric hindrance from methyl groups. Discrepancies between computational (DFT) and experimental data can be addressed by refining hydrogen-bonding networks and packing effects .

Q. What methodologies address contradictions in reported physicochemical properties (e.g., boiling point, solubility) of structurally similar propylamine derivatives?

Systematic reproducibility studies under controlled conditions (e.g., standardized pressure for boiling point measurements) are essential. For solubility, use HPLC-grade solvents and quantify saturation points via UV-Vis spectroscopy. and show discrepancies in logP values for analogs, which may arise from pH-dependent ionization; thus, reporting measurement conditions (pH, temperature) is critical .

Q. How does the 2-methylindole moiety influence the compound’s reactivity in enzymatic systems, such as aminopropyltransferases?

The methyl group may sterically hinder binding to enzyme active sites. and describe how propylamine derivatives act as substrates for enzymes like EC 2.5.1.79, where bulkier substituents reduce catalytic efficiency. Competitive inhibition assays and molecular docking studies can quantify steric effects, while mutagenesis (e.g., enlarging the enzyme’s active site) may restore activity .

Q. What strategies optimize the synthesis of this compound for high-yield, scalable production?

Microwave-assisted synthesis reduces reaction time and improves yield by enhancing thermal efficiency. Catalytic methods, such as using Pd/C for reductive amination, minimize side reactions. Process Analytical Technology (PAT) tools, like in-situ FTIR, monitor intermediate formation in real time. ’s azo-coupling approach for related amines suggests diazonium salt intermediates could be adapted for indole-functionalized analogs .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.